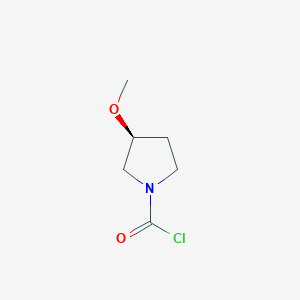

(3S)-3-methoxypyrrolidine-1-carbonyl chloride

Description

Propriétés

IUPAC Name |

(3S)-3-methoxypyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-10-5-2-3-8(4-5)6(7)9/h5H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJQEKBFZXKFT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride: A Chiral Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of (3S)-3-methoxypyrrolidine-1-carbonyl chloride, a chiral synthetic building block of increasing importance in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document will detail its chemical identity, synthesis, reactivity, and applications, with a focus on its role in the construction of complex molecular architectures for therapeutic agents.

Executive Summary

(3S)-3-Methoxypyrrolidine-1-carbonyl chloride is a versatile reagent employed in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its utility is primarily derived from the presence of a reactive carbamoyl chloride moiety, which allows for the facile introduction of the (3S)-3-methoxypyrrolidine scaffold into a target molecule. This chiral pyrrolidine ring is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide will serve as a comprehensive resource for the effective utilization of this valuable synthetic intermediate.

Chemical Identity and Properties

Table 1: Physicochemical Properties of (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride (Predicted and Analog-Based)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO₂ | - |

| Molecular Weight | 163.60 g/mol | - |

| Appearance | Colorless to light yellow oil (predicted) | General knowledge of acyl chlorides |

| Boiling Point | Not determined | - |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). | General knowledge of acyl chlorides |

| Stability | Moisture-sensitive; handle under inert atmosphere. Decomposes upon heating. | General knowledge of acyl chlorides |

Synthesis of (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride

The synthesis of (3S)-3-methoxypyrrolidine-1-carbonyl chloride is typically achieved by reacting the corresponding chiral secondary amine, (3S)-3-methoxypyrrolidine, with a phosgene equivalent. The use of triphosgene (bis(trichloromethyl) carbonate) is often preferred over gaseous phosgene due to its solid state and easier handling in a laboratory setting[3].

Underlying Principles of Synthesis

The reaction involves the nucleophilic attack of the secondary amine on a carbonyl carbon of the phosgene equivalent. This is followed by the elimination of a leaving group (chloride and ultimately CO₂ in the case of phosgene) to form the carbamoyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Generalized Laboratory-Scale Synthesis Protocol

Scheme 1: Synthesis of (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride

Caption: General synthesis of the target compound.

Materials:

-

(3S)-3-Methoxypyrrolidine hydrochloride (1.0 eq)

-

Triphosgene (0.33-0.40 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) (2.2 eq)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a suspension of (3S)-3-methoxypyrrolidine hydrochloride in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine and stir for 15 minutes.

-

In a separate flask, dissolve triphosgene in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred amine suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically filtered to remove triethylammonium chloride.

-

The filtrate, containing the product, can be used directly in subsequent reactions or purified by vacuum distillation (with caution due to thermal lability).

Reactivity and Handling

(3S)-3-Methoxypyrrolidine-1-carbonyl chloride is a reactive electrophile. The carbamoyl chloride moiety readily reacts with a variety of nucleophiles, making it a valuable tool for the construction of urea, carbamate, and other related functionalities.

-

Reaction with Amines: Forms N,N'-disubstituted ureas. This is one of the most common applications in drug discovery.

-

Reaction with Alcohols: Yields carbamates.

-

Reaction with Water: Hydrolyzes to the corresponding carbamic acid, which is unstable and decarboxylates to the starting amine. This necessitates handling under anhydrous conditions.

Due to its reactivity and potential for decomposition to release harmful byproducts, it is recommended to handle (3S)-3-methoxypyrrolidine-1-carbonyl chloride in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a methoxy group at the 3-position can influence the molecule's polarity, lipophilicity, and metabolic stability, making the (3S)-3-methoxypyrrolidine moiety a desirable component in drug design.

Role in Structure-Activity Relationship (SAR) Studies

The use of (3S)-3-methoxypyrrolidine-1-carbonyl chloride allows for the systematic exploration of structure-activity relationships (SAR) by introducing this specific chiral fragment into a lead molecule. The methoxy group can act as a hydrogen bond acceptor and its stereochemistry can be crucial for optimal binding to a biological target[4][5].

Synthesis of Urea-Based Bioactive Molecules

A primary application of this reagent is in the synthesis of urea derivatives, which are known to exhibit a wide range of biological activities. The urea functional group is a key pharmacophore in many enzyme inhibitors and receptor modulators due to its ability to form multiple hydrogen bonds with protein targets[6].

Workflow for the Synthesis of a Generic Urea-Based Drug Candidate:

Caption: Workflow for urea derivative synthesis.

Spectroscopic Characterization (Expected)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (multiplets in the range of 1.5-4.0 ppm). A singlet for the methoxy group protons around 3.3 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon in the range of 150-160 ppm. Signals for the pyrrolidine ring carbons (typically 20-70 ppm). A signal for the methoxy carbon around 55-60 ppm. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the carbamoyl chloride at approximately 1730-1750 cm⁻¹. |

Conclusion

(3S)-3-Methoxypyrrolidine-1-carbonyl chloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its ability to introduce the (3S)-3-methoxypyrrolidine moiety via a reactive carbamoyl chloride handle makes it a powerful tool for medicinal chemists. Proper handling and an understanding of its reactivity are essential for its successful application in the laboratory. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates in drug discovery and development is set to increase.

References

-

NextSDS. 3-methoxypyrrolidine-1-carbonyl chloride — Chemical Substance Information. Available from: [Link]

-

PubChemLite. 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (C7H12ClNO2). Available from: [Link]

-

NextSDS. 3-methoxypyrrolidine-1-carbonyl chloride — Chemical Substance Information. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

PubChemLite. 3-(methoxymethyl)pyrrolidine-1-carbonyl chloride (C7H12ClNO2). Available from: [Link]

-

MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

-

ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Available from: [Link]

-

PMC. Novel synthetic pathway for the production of phosgene. Available from: [Link]

-

PMC. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Available from: [Link]

-

PrepChem.com. Preparation of triphosgene. Available from: [Link]

-

European Patent Office. NOVEL UREA DERIVATIVES - EP 1072591 A1. Available from: [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Available from: [Link]

-

PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link]

-

PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

ResearchGate. SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. Available from: [Link]

-

Royal Society of Chemistry. Triphosgene/KF-mediated acyl fluoride synthesis via in situ fluoro(chloro)phosgene. Available from: [Link]

-

ResearchGate. Triphosgene, a Crystalline Phosgene Substitute. Available from: [Link]

-

New Drug Approvals. TRIPHOSGENE. Available from: [Link]

-

Patsnap. Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea. Available from: [Link]

-

Patsnap Synapse. What is the structure-activity relationship SAR in drug design?. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

Sources

- 1. US8058474B2 - Urea derivative and process for preparing the same - Google Patents [patents.google.com]

- 2. nextsds.com [nextsds.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of (3S)-3-methoxypyrrolidine-1-carbonyl chloride

Introduction

(3S)-3-methoxypyrrolidine-1-carbonyl chloride (CAS No. 1214285-45-6) is a chiral pyrrolidine derivative that serves as a valuable building block in modern synthetic organic chemistry, particularly within the field of drug discovery and development. Its structural features, combining a chiral center with a reactive acyl chloride functional group, make it a versatile reagent for introducing the 3-methoxypyrrolidine moiety into target molecules. However, the inherent reactivity of the acyl chloride group necessitates a thorough understanding of its associated hazards and requires stringent adherence to specialized handling protocols.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond the standard format of a Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the chemical's properties. We will explore the causality behind its hazards, present detailed, field-proven protocols for its safe use, and offer insights into its application, ensuring that scientific integrity and safety are paramount in its handling.

Section 1: Hazard Identification and GHS Classification

The primary hazards associated with (3S)-3-methoxypyrrolidine-1-carbonyl chloride stem directly from its acyl chloride functional group. This group reacts exothermically and rapidly with nucleophiles, most notably water. This reactivity is the root cause of its severe corrosive properties. When the compound comes into contact with moisture, such as on human skin, in the eyes, or on mucous membranes, it hydrolyzes to produce hydrochloric acid (HCl) and the corresponding carbamic acid, which is unstable and decomposes. The in situ generation of HCl is responsible for the severe chemical burns observed.[1][2][3]

The Globally Harmonized System (GHS) provides a clear summary of these dangers.

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled. | Warning | GHS07 |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage. | Danger | GHS05 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. | Warning | GHS07 |

Source: Notified C&L[4]

The classification of Skin Corrosion Category 1B is particularly critical for laboratory personnel to understand. This category indicates that the substance causes irreversible skin damage following an exposure of more than 3 minutes but less than 1 hour.[5] This timeframe underscores the urgency required for immediate first aid in the event of accidental contact.

Caption: GHS Hazard Communication for the compound.

Section 2: Physicochemical Properties and Reactivity

A comprehensive SDS for this specific compound is not widely available from major suppliers, but its properties can be inferred from its chemical class (acyl chlorides) and related structures.

Key Reactivity Insights:

-

Hydrolysis: As previously mentioned, this is the most significant reaction. It reacts violently with water.[1] This reactivity dictates that all handling must be performed under strictly anhydrous (moisture-free) conditions.

-

Incompatibilities: It is incompatible with a wide range of materials. These must be avoided to prevent dangerous reactions:

-

Alcohols and Amines: Reacts rapidly to form esters and amides, respectively. While these are often desired synthetic transformations, uncontrolled mixing can be hazardous.

-

Strong Bases (e.g., NaOH, KOH): Promotes rapid and violent hydrolysis or elimination reactions.[1]

-

Strong Oxidizing Agents: Can lead to vigorous, unpredictable reactions.[6]

-

Metals: The generation of HCl during hydrolysis makes the substance corrosive to many metals.[5][7]

-

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous protocols is not merely a recommendation but a requirement for the safe use of this reagent. The following procedures are designed as a self-validating system to minimize exposure and prevent accidents.

Engineering Controls

All manipulations of (3S)-3-methoxypyrrolidine-1-carbonyl chloride must be conducted within a certified chemical fume hood with a tested and adequate face velocity. This is non-negotiable. The fume hood contains hazardous vapors and protects the user from splashes.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following enhanced ensemble is mandatory.

| PPE Item | Specification | Rationale |

| Hand Protection | Butyl rubber or heavyweight nitrile gloves | Provides resistance to corrosive acyl chlorides. Check manufacturer's breakthrough time data. |

| Eye Protection | Chemical splash goggles and a full-face shield | Protects against splashes and corrosive vapors. Standard safety glasses are inadequate.[2] |

| Body Protection | Flame-resistant laboratory coat | Protects skin from splashes and is a barrier against fire. |

| Respiratory | Not typically required if used in a fume hood | If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an acid gas cartridge is necessary. |

Step-by-Step Protocol: Anhydrous Reagent Transfer

The primary objective during transfer is to prevent any contact with atmospheric moisture.[8] This is achieved by working under a positive pressure of an inert gas like nitrogen or argon.

-

Glassware Preparation: All glassware (syringes, needles, flasks) must be oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

-

Inert Atmosphere Setup: Assemble the reaction flask and equip it with a rubber septum. Purge the flask with dry nitrogen or argon using a gas inlet needle and an outlet needle.

-

Reagent Bottle Preparation: The reagent bottle should have a septum-sealed cap. Carefully pierce the septum with a needle connected to the inert gas line to create a slight positive pressure.

-

Syringe Preparation: Take a dry syringe and needle and flush it several times with the inert gas by drawing gas from the headspace of a dry flask and expelling it.

-

Reagent Withdrawal: Pierce the septum of the reagent bottle with the dry syringe needle. Slowly withdraw the desired volume of the liquid acyl chloride. The positive pressure in the bottle will aid this process.

-

Transfer: Immediately transfer the reagent by piercing the septum of the prepared reaction flask and dispensing the liquid.

-

Quenching: After use, the syringe and needle must be quenched immediately and safely. Slowly draw a quenching solution (e.g., a dilute solution of sodium bicarbonate or isopropanol) into the syringe and expel it into a waste beaker in the fume hood. Repeat several times before cleaning.

Caption: Workflow for the safe, anhydrous transfer of acyl chlorides.

Storage Requirements

Store in a cool, dry, well-ventilated area designated for corrosive materials.[2][8] The container must be tightly sealed to prevent moisture ingress. For long-term storage, sealing the cap with paraffin film is recommended.[8] Store away from incompatible substances, particularly water, alcohols, and bases.[6]

Section 4: Emergency Procedures

Immediate and correct action is critical in any emergency involving this compound.

-

Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[9][10] A safety shower is ideal. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[11]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response Protocol

For any spill, the first step is to ensure personal safety.

Caption: Decision tree for responding to a chemical spill.

Section 5: Disposal Considerations

(3S)-3-methoxypyrrolidine-1-carbonyl chloride and any materials contaminated with it must be treated as hazardous waste.[1] Never dispose of it down the drain. Small residual amounts can be neutralized (quenched) before disposal by slowly and carefully adding the material to a stirred, ice-cooled solution of sodium bicarbonate in the fume hood. This process is exothermic and will release gas (CO2 and HCl); it must be done with extreme caution. The neutralized solution can then be disposed of according to institutional and local environmental regulations.[1][3]

Section 6: Application in Synthesis: Prototypical Amide Coupling

To illustrate the practical application of the handling protocols, here is a general procedure for using the title compound to synthesize a new amide, a common transformation in medicinal chemistry.

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of the primary or secondary amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: The reaction mixture is cooled to 0°C in an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.

-

Reagent Addition: (3S)-3-methoxypyrrolidine-1-carbonyl chloride (1.1 eq.) is dissolved in a small amount of the anhydrous solvent. This solution is then added dropwise to the cooled, stirred amine solution over 15-30 minutes using the anhydrous syringe transfer technique described in Section 3.3.

-

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting amine is consumed.

-

Workup: The reaction mixture is quenched by the slow addition of water or a dilute aqueous bicarbonate solution. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[8]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired amide.

This protocol demonstrates how the stringent safety and handling procedures are integrated directly into the synthetic workflow to ensure both a successful chemical transformation and the safety of the operator.

References

-

Managing Corrosive Substances: Safety Protocols for Businesses.

-

Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.

-

GHS Classification Criteria for Skin Corrosion and Irritation.

-

Class 8: Corrosive Substances.

-

3-methoxypyrrolidine-1-carbonyl chloride — Chemical Substance Information.

-

Hazardous Substance Fact Sheet - Acetyl Chloride.

-

GHS Classification Summary.

-

Hazard Communication Information Sheet reflecting the US OSHA Implementation of the GHS.

-

3-(methoxymethyl)pyrrolidine-1-carbonyl chloride — Chemical Substance Information.

-

SAFETY DATA SHEET - (R)-3-Pyrrolidinol hydrochloride.

-

Chemistry Acid Chloride.

-

SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone.

-

Acetyl chloride - Sciencemadness Wiki.

-

ICSC 0210 - ACETYL CHLORIDE.

-

Safety data sheet - Daikin.

-

Safety Data Sheet - Carl ROTH.

Sources

- 1. nj.gov [nj.gov]

- 2. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 3. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. nextsds.com [nextsds.com]

- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 6. fishersci.com [fishersci.com]

- 7. schc.org [schc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 10. carlroth.com [carlroth.com]

- 11. daikinchemicals.com [daikinchemicals.com]

In-Depth Technical Guide: Structural Validation and NMR Reference Spectra of (3S)-3-Methoxypyrrolidine-1-carbonyl Chloride

Executive Summary

(3S)-3-Methoxypyrrolidine-1-carbonyl chloride is a highly reactive, chiral electrophilic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including 1[1] and various kinase inhibitors. Validating the structure of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The combination of a reactive carbamoyl chloride functional group and a chiral pyrrolidine ring induces complex rotameric behaviors and diastereotopic signal splitting.

This whitepaper provides a definitive, field-proven framework for the acquisition, assignment, and validation of the ¹H and ¹³C NMR spectra for this molecule, grounded in self-validating experimental protocols.

Molecular Dynamics: The Causality of Rotamerism

Before analyzing the spectral data, it is critical to understand the underlying physical chemistry that dictates the NMR appearance of (3S)-3-methoxypyrrolidine-1-carbonyl chloride.

Carbamoyl chlorides do not behave like simple aliphatic amines or ketones. The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the π∗ orbital of the adjacent carbonyl group. This resonance creates significant partial double-bond character across the N–C(O) bond. Because the rotational barrier of this bond is high (typically 15–20 kcal/mol), rotation is slow on the NMR timescale at room temperature (298K).

Furthermore, the stereocenter at the C3 position breaks the molecule's plane of symmetry. Consequently, the restricted rotation yields two distinct diastereomeric conformers (rotamers)—one where the carbonyl oxygen is syn to the methoxy group, and one where it is anti. This phenomenon causes nearly all signals in both the ¹H and ¹³C NMR spectra to double, typically in a ~55:45 ratio.

Self-Validating Experimental Protocols

Because carbamoyl chlorides are highly susceptible to hydrolysis—rapidly degrading into carbamic acids and subsequently decarboxylating into ureas—the sample preparation must be treated as a self-validating system. Any presence of water will immediately manifest as a urea byproduct impurity in the NMR spectrum.

Step-by-Step Methodology for NMR Sample Preparation

-

Reaction Quench: Following the triphosgene-mediated acylation of (3S)-3-methoxypyrrolidine, quench the reaction rapidly with ice-cold water. Causality: Low temperatures kinetically trap the product and prevent the nucleophilic attack of water on the reactive acyl chloride.

-

Phase Separation & Drying: Extract immediately into a non-polar organic solvent (e.g., dichloromethane) and dry over anhydrous Na₂SO₄.

-

Solvent Removal: Evaporate the solvent in vacuo at a bath temperature strictly below 30°C to prevent thermal degradation.

-

NMR Sample Formulation: Dissolve 15–20 mg of the neat oil in 0.6 mL of strictly anhydrous CDCl₃. Critical Standard: The CDCl₃ must be stored over activated 4Å molecular sieves. Even trace amounts of D₂O or DCl in standard CDCl₃ will initiate hydrolysis during the NMR acquisition, as noted in guidelines for 2[2].

Workflow for the synthesis and NMR preparation of moisture-sensitive carbamoyl chlorides.

Reference Spectral Data & Signal Assignment

The following data represents the theoretical, high-resolution NMR assignments for (3S)-3-methoxypyrrolidine-1-carbonyl chloride at 298K.

¹H NMR Data Analysis

The proton spectrum is characterized by complex multiplets due to the diastereotopic nature of the pyrrolidine ring protons combined with rotameric splitting. The most diagnostic peak is the methoxy singlet, which cleanly splits into two distinct signals.

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃, 298K)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment & Causality |

| C3-H | 4.05 – 3.95 | m | 1H | Strongly deshielded by the adjacent electronegative -OCH₃ group. |

| C2-H₂, C5-H₂ | 3.75 – 3.45 | m | 4H | Diastereotopic protons adjacent to the electron-withdrawing amide-like nitrogen. |

| -OCH₃ | 3.35, 3.33 | s, s | 3H | Diagnostic methoxy protons. Split into two singlets due to syn/anti rotamers. |

| C4-H₂ | 2.15 – 1.95 | m | 2H | Aliphatic ring protons; furthest from heteroatom deshielding cones. |

¹³C NMR Data Analysis

The carbon spectrum provides definitive proof of the carbamoyl chloride functional group. The carbonyl carbon of carbamoyl chlorides characteristically resonates deeply downfield near 143–147 ppm, a benchmark validated in studies of 3[3] and4[4].

Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298K)

| Position | Chemical Shift (δ, ppm) | Structural Assignment & Causality |

| C=O | 146.5, 146.2 | Carbamoyl chloride carbonyl. Doubled due to restricted N-COCl rotation. |

| C3 | 79.2, 78.5 | Methine carbon directly attached to the oxygen atom. |

| -OCH₃ | 56.8, 56.6 | Methoxy carbon. |

| C2 | 53.4, 52.8 | Methylene carbon adjacent to both the nitrogen and the chiral center. |

| C5 | 47.1, 46.5 | Methylene carbon adjacent to the nitrogen. |

| C4 | 31.5, 30.8 | Aliphatic methylene carbon. |

Advanced Validation: Differentiating Rotamers from Impurities

A common pitfall in drug development analytics is misidentifying rotameric signal doubling as a chemical impurity (e.g., the presence of a bis-pyrrolidine urea byproduct). To ensure the analytical protocol is self-validating, a Variable Temperature (VT) NMR experiment must be executed.

The VT-NMR Logic: By swapping the solvent to DMSO-d₆ and elevating the probe temperature to 340K (67°C), the thermal energy introduced to the system surpasses the rotational barrier of the N–C(O) bond. If the doubled peaks are truly rotamers, the exchange rate will exceed the NMR timescale, causing the distinct signals to coalesce into sharp, time-averaged singlets. If the peaks do not coalesce, the secondary signals belong to a structural impurity.

Logical decision tree for differentiating rotamers from chemical impurities using VT-NMR.

References

- Google Patents (WO2017011776A1)

-

Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide Chemical Communications (RSC Publishing) URL:[Link]

-

Synthesis and Solid State and Solution Characterization of Mono- and Di-(η1-C) Carbamoyl−Palladium Complexes Organometallics - ACS Publications URL:[Link]

Sources

- 1. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Visible-light-induced phosgenation of amines by chloroform oxygenation using chlorine dioxide - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01336C [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Solubility Profile of (3S)-3-methoxypyrrolidine-1-carbonyl Chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

(3S)-3-methoxypyrrolidine-1-carbonyl chloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structural motifs are incorporated into a variety of biologically active molecules, making it a valuable building block for novel therapeutics.[1] A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes.[2][3] This technical guide provides a detailed analysis of the predicted solubility profile of (3S)-3-methoxypyrrolidine-1-carbonyl chloride, outlines a robust experimental methodology for its determination, and discusses the practical implications for researchers and drug development professionals.

Chemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[4] (3S)-3-methoxypyrrolidine-1-carbonyl chloride possesses a unique combination of structural features that influence its solubility:

-

A polar carbonyl chloride group: This functional group is highly polar and reactive.

-

A tertiary amine within the pyrrolidine ring: This contributes to the compound's polarity.

-

A methoxy group: This ether linkage adds to the polarity and potential for hydrogen bonding with protic solvents.

-

A chiral center: This can influence crystal packing and, consequently, the energy required to dissolve the solid.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility in Polar Aprotic Solvents: Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetonitrile are expected to be excellent choices for dissolving (3S)-3-methoxypyrrolidine-1-carbonyl chloride. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule without reacting with the acyl chloride.

-

Moderate to High Solubility in Polar Protic Solvents (with Caution): Protic solvents like methanol and ethanol can act as hydrogen bond donors and acceptors, potentially leading to good solubility. However, the acyl chloride group is highly susceptible to nucleophilic attack by alcohols, leading to the formation of the corresponding carbamate. Therefore, while solubility may be high, the compound will likely be unstable in these solvents over time.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are unlikely to be effective at dissolving this polar compound due to the significant mismatch in intermolecular forces.

Experimental Determination of Solubility

Due to the reactive nature of acyl chlorides, a carefully designed experimental protocol is necessary to obtain accurate and reproducible solubility data. The shake-flask method is a widely accepted technique for this purpose.[4]

Safety Precautions

Acyl chlorides are corrosive, toxic, and react violently with water.[5][6][7][8] It is imperative to handle (3S)-3-methoxypyrrolidine-1-carbonyl chloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] All glassware must be scrupulously dried to prevent hydrolysis.

Experimental Workflow

Caption: Workflow for determining the solubility of (3S)-3-methoxypyrrolidine-1-carbonyl chloride.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (3S)-3-methoxypyrrolidine-1-carbonyl chloride to a series of oven-dried glass vials.

-

To each vial, add a known volume of the desired anhydrous organic solvent.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

For a more complete separation, centrifuge the vials.[4]

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert PTFE syringe filter to remove any remaining solid particles.[4]

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV).[10]

-

Quantify the concentration of the dissolved compound by comparing the peak area to a pre-established calibration curve prepared from standard solutions of known concentrations.[4]

-

Predicted Solubility Profile

The following table summarizes the predicted solubility of (3S)-3-methoxypyrrolidine-1-carbonyl chloride in a range of common organic solvents. These are qualitative predictions and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Polar Aprotic | High | Similar polarity, good dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good polarity match, suitable for reactions. |

| Ethyl Acetate | Polar Aprotic | High | Effective at dissolving polar compounds. |

| Acetonitrile | Polar Aprotic | High | Polar nature facilitates dissolution. |

| Acetone | Polar Aprotic | Medium-High | Good solvent for polar molecules. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Highly polar, excellent solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very polar, can dissolve a wide range of compounds.[10] |

| Toluene | Nonpolar | Low | Mismatch in polarity. |

| Hexane | Nonpolar | Low | Significant difference in intermolecular forces. |

| Diethyl Ether | Nonpolar | Low-Medium | Some polarity but generally poor for highly polar compounds. |

| Methanol | Polar Protic | High (Reactive) | Strong hydrogen bonding, but will react with the acyl chloride. |

| Ethanol | Polar Protic | High (Reactive) | Similar to methanol, will form the corresponding carbamate. |

Data Interpretation and Practical Applications

A thorough understanding of the solubility profile is critical for several aspects of drug development:

-

Reaction Solvent Selection: For synthetic transformations involving (3S)-3-methoxypyrrolidine-1-carbonyl chloride, a solvent in which it is highly soluble and stable (e.g., DCM, THF) should be chosen to ensure a homogeneous reaction mixture and optimal reaction rates.

-

Purification: In crystallization processes, a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. A combination of a good solvent (e.g., ethyl acetate) and an anti-solvent (e.g., hexane) can be effective.

-

Formulation: While (3S)-3-methoxypyrrolidine-1-carbonyl chloride is an intermediate and not typically formulated into a final drug product, understanding its solubility is crucial for any solution-based handling or subsequent processing steps.

Conclusion

References

-

Sciencemadness Wiki. Acyl chloride. (2025, August 3). [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

INCHEM. ICSC 0210 - ACETYL CHLORIDE. [Link]

-

SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

EPA. (3S)-1-Methylpyrrolidin-3-amine Properties. [Link]

-

Cenmed. (3S)-3-methoxypyrrolidine hydrochloride. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

NextSDS. 3-methoxypyrrolidine-1-carbonyl chloride — Chemical Substance Information. [Link]

- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). [Link]

-

PMC. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link]

- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

ChemRxiv. Carbonyl Sulfide-Mediated Synthesis of Peptides with Amino Acid Ionic Liquids. [Link]

-

Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). [Link]

-

IUPAC-NIST Solubility Data Series. [Link]

Sources

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. physchemres.org [physchemres.org]

- 3. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 7. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 8. nj.gov [nj.gov]

- 9. carlroth.com [carlroth.com]

- 10. lifechemicals.com [lifechemicals.com]

Preliminary Investigation of (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride as a Chiral Building Block

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of chiral, rigidified motifs is essential for optimizing both target affinity and pharmacokinetic profiles. (3S)-3-methoxypyrrolidine-1-carbonyl chloride (CAS: 2227844-56-4) has emerged as a highly versatile electrophilic building block[1]. By offering a pre-activated carbonyl chloride (carbamoyl chloride) tethered to a stereopure methoxypyrrolidine ring, this reagent enables the rapid, divergent synthesis of chiral ureas and carbamates[2]. This technical guide explores the structural rationale, reactivity logic, and self-validating experimental protocols required to effectively utilize this compound in medicinal chemistry campaigns.

Structural Rationale & Physicochemical Profiling

The architectural design of (3S)-3-methoxypyrrolidine-1-carbonyl chloride provides three distinct advantages for small-molecule drug development:

-

The (3S)-Methoxy Vector : The methoxy group at the C3 position acts as a potent hydrogen bond acceptor without introducing a hydrogen bond donor. The S-stereocenter ensures precise spatial vectoring, which is frequently exploited to engage specific residues within tight enzyme pockets, such as the hinge regions of receptor tyrosine kinases (e.g., AXL inhibitors)[3].

-

Pyrrolidine Rigidity : The five-membered nitrogenous ring restricts the conformational flexibility of the molecule. This rigidity lowers the entropic penalty upon target binding compared to linear alkyl chains.

-

The Carbonyl Chloride Electrophile : The acyl chloride moiety is a highly reactive electrophilic hub. It readily undergoes nucleophilic acyl substitution with amines, azoles, and alcohols, making it an ideal linchpin for late-stage functionalization and library generation[4].

Quantitative Impact on Drug-Like Properties

Incorporating the (3S)-3-methoxypyrrolidine-1-carboxamide motif predictably alters the physicochemical profile of a parent scaffold. The table below summarizes these quantitative contributions:

| Property | Contribution of Motif | Implications for Drug Design |

| Molecular Weight | +128.15 Da | Moderate size increase; easily accommodated within Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | +29.54 Ų | Enhances aqueous solubility while maintaining potential for BBB permeability. |

| H-Bond Acceptors | 2 | Improves target engagement via the methoxy and carbonyl oxygens. |

| H-Bond Donors | 0 | Prevents excessive desolvation penalties during lipid membrane transit. |

| Rotatable Bonds | 2 | Maintains structural rigidity, optimizing the binding thermodynamics. |

Synthetic Utility & Reaction Logic

The primary utility of (3S)-3-methoxypyrrolidine-1-carbonyl chloride lies in its ability to form stable, biologically active linkages. The reactivity trajectory is heavily dependent on the nature of the incoming nucleophile and the chosen catalytic base[2].

-

Urea Formation (Amine Nucleophiles) : Amines readily attack the highly electrophilic carbonyl carbon. The reaction requires a non-nucleophilic base (e.g., DIPEA) to scavenge the generated HCl, preventing the deactivation of the nucleophile[4]. These reactions have been successfully utilized to synthesize potent azole ureas for anticancer applications[4][5].

-

Carbamate Formation (Alcohol Nucleophiles) : Alcohols possess inherently lower nucleophilicity. To overcome this activation barrier, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required to form a highly reactive acylpyridinium intermediate.

-

Thiocarbamation : Recent advances have also demonstrated the utility of pyrrolidine-1-carbonyl chlorides in metal-free direct thiocarbamation reactions using elemental sulfur to yield biologically active thiocarbamates[6].

Reaction pathways of (3S)-3-methoxypyrrolidine-1-carbonyl chloride for divergent synthesis.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols are designed as self-validating systems, where the causality of each chemical intervention is explicitly defined.

Self-validating experimental workflow for the synthesis of chiral ureas.

Protocol 1: Synthesis of Chiral Ureas via Amine Coupling

Objective : Covalent attachment of the (3S)-3-methoxypyrrolidine-1-carboxamide motif to a primary or secondary amine scaffold.

-

Preparation : Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: Atmospheric moisture acts as a competing nucleophile, leading to the rapid hydrolysis of the carbonyl chloride into an unstable carbamic acid, which subsequently decarboxylates into the secondary amine[2].

-

-

Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Causality: DIPEA serves as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the target amine from forming an unreactive hydrochloride salt[4].

-

-

Electrophile Introduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add (3S)-3-methoxypyrrolidine-1-carbonyl chloride (1.2 eq) dropwise[1].

-

Causality: Cooling mitigates the exothermic nature of the acyl substitution, suppressing the formation of dimeric side products and preserving the integrity of the stereocenter.

-

-

Propagation & Monitoring : Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2–4 hours.

-

Validation Check: Monitor the reaction via LCMS. The system is self-validating when the mass of the starting amine disappears and the expected[M+H]+ of the urea product dominates the chromatogram.

-

-

Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3. Extract with DCM.

-

Causality: The mildly basic aqueous wash neutralizes any residual HCl and partitions the DIPEA salts into the aqueous layer without hydrolyzing the newly formed, robust urea linkage.

-

-

Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography using a gradient of DCM/Methanol[4].

Protocol 2: Synthesis of Chiral Carbamates via Alcohol Activation

Objective : Formation of a stable carbamate linkage using an alcohol nucleophile.

-

Preparation : Dissolve the target alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Catalyst Addition : Add 4-Dimethylaminopyridine (DMAP) (0.2 eq) and Triethylamine (TEA) (2.0 eq).

-

Causality: Because alcohols are poor nucleophiles, DMAP is required to attack the carbonyl chloride and generate a highly electrophilic acylpyridinium intermediate. This drastically lowers the activation energy required for the subsequent alcohol attack.

-

-

Electrophile Introduction : Add (3S)-3-methoxypyrrolidine-1-carbonyl chloride (1.5 eq) at room temperature.

-

Propagation : Heat the mixture to 60 °C.

-

Validation Check: Monitor via TLC (staining with KMnO4). The reaction is complete when the alcohol spot is fully consumed.

-

-

Workup : Dilute with Ethyl Acetate and wash sequentially with 1M HCl and brine.

-

Causality: The acidic wash selectively protonates DMAP and TEA, pulling them into the aqueous layer while leaving the neutral carbamate product isolated in the organic phase.

-

References

- Title: Screening Compounds P123686 | EvitaChem: (3S)

- Title: CAS 1192-63-8: 1-Pyrrolidinecarbonyl chloride | CymitQuimica Source: CymitQuimica URL

- Title: Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer Source: Amsterdam UMC URL

- Title: The Electrochemical Functionalization of N–H Bond on N-Heterocycles with Isocyanides to Synthesize Azole Urea Compounds and Methanimines Source: ACS Publications URL

- Title: Metal-free direct thiocarbamation of imidazopyridines with carbamoyl chloride and elemental sulfur Source: RSC Publishing URL

- Title: Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry URL

Sources

- 1. evitachem.com [evitachem.com]

- 2. CAS 1192-63-8: 1-Pyrrolidinecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal-free direct thiocarbamation of imidazopyridines with carbamoyl chloride and elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10819B [pubs.rsc.org]

step-by-step acylation procedures using (3S)-3-methoxypyrrolidine-1-carbonyl chloride

Application Notes & Protocols

Topic: Step-by-Step Acylation Procedures Using (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride

Abstract

This technical guide provides detailed protocols and expert insights for the utilization of (3S)-3-methoxypyrrolidine-1-carbonyl chloride as a key acylating agent in modern organic synthesis. This chiral reagent is of significant interest in pharmaceutical and agrochemical research for the introduction of the (3S)-3-methoxypyrrolidinyl-1-carbonyl moiety, a prevalent structural motif in various biologically active molecules. This document covers the in situ preparation of the reagent, its reaction mechanism, step-by-step protocols for the acylation of primary amines and alcohols, and critical safety considerations. The procedures are designed to be robust and reproducible, providing researchers with a reliable framework for their synthetic endeavors.

Reagent Profile and Mechanistic Overview

Introduction to (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride

(3S)-3-Methoxypyrrolidine-1-carbonyl chloride is a derivative of the chiral pyrrolidine scaffold. The inclusion of the methoxy group at the 3-position introduces a specific stereocenter and modulates the electronic and steric properties of the molecule, making it a valuable building block in drug discovery.[1] Carbamoyl chlorides, as a class, are highly reactive electrophiles used to form stable carbamate, urea, and amide linkages.[2][3] Due to their high reactivity and sensitivity to moisture, they are often prepared and used immediately (in situ).[3]

The synthesis of the carbonyl chloride typically starts from the commercially available (3S)-3-methoxypyrrolidine, often supplied as its hydrochloride salt.[4][5] The free amine is liberated and then reacted with a phosgene equivalent, such as triphosgene or diphosgene, which are safer and easier to handle alternatives to phosgene gas.[6]

Mechanism of Acylation

The acylation reaction proceeds via a nucleophilic addition-elimination mechanism .[7] The electron-deficient carbonyl carbon of the carbamoyl chloride is readily attacked by a nucleophile (e.g., the lone pair of an amine or alcohol). This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form the final acylated product. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) byproduct.[8][9]

Caption: General mechanism for nucleophilic acylation.

Protocol 1: Acylation of a Primary Amine

This protocol details the formation of a substituted urea by reacting a primary amine with in situ generated (3S)-3-methoxypyrrolidine-1-carbonyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| (3S)-3-Methoxypyrrolidine hydrochloride | ≥95% | Sigma-Aldrich | The starting material for the free amine. |

| Triphosgene (Bis(trichloromethyl) carbonate) | ≥98% | MilliporeSigma | Phosgene equivalent. Highly toxic; handle with extreme caution. |

| Primary Amine (e.g., Benzylamine) | Reagent Grade | Major suppliers | The nucleophile to be acylated. |

| Triethylamine (TEA) or DIPEA | Anhydrous, ≥99.5% | Major suppliers | Non-nucleophilic base to scavenge HCl. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major suppliers | Reaction solvent. Must be dry. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Major suppliers | For preparing aqueous solutions for workup. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Prepare in-house | For workup. |

| Brine (Saturated aq. NaCl) | - | Prepare in-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major suppliers | Drying agent. |

| Round-bottom flasks, magnetic stirrer, syringes | - | Standard labware | Ensure all glassware is oven- or flame-dried before use. |

| Inert atmosphere setup (Nitrogen or Argon) | - | - | Essential due to the moisture sensitivity of reagents.[8] |

Experimental Workflow Diagram

Caption: Workflow for the acylation of a primary amine.

Step-by-Step Procedure

PART A: Preparation of the Free Amine

-

To a round-bottom flask, add (3S)-3-methoxypyrrolidine hydrochloride (1.0 eq).

-

Dissolve it in a minimal amount of water and cool the flask in an ice bath.

-

Add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is >12.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil. Caution: Use immediately in the next step.

PART B: Acylation Reaction

-

Inert Atmosphere: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

-

Triphosgene Solution: In the flask, dissolve triphosgene (0.4 eq) in anhydrous DCM (approx. 0.2 M solution). EXTREME CAUTION: Triphosgene is highly toxic and releases phosgene upon contact with moisture. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Carbonyl Chloride Formation: Cool the triphosgene solution to 0 °C using an ice-salt bath. In a separate flask, dissolve the freshly prepared (3S)-3-methoxypyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the cold triphosgene solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. This forms the (3S)-3-methoxypyrrolidine-1-carbonyl chloride in situ.

-

Acylation: Dissolve the primary amine substrate (e.g., benzylamine, 1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup:

-

Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and finally with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted urea.

Protocol 2: Acylation of a Primary Alcohol

This protocol details the formation of a carbamate by reacting a primary alcohol with (3S)-3-methoxypyrrolidine-1-carbonyl chloride. The procedure is similar, but may require a catalyst for less reactive alcohols.

Key Differences from Amine Acylation

-

Nucleophilicity: Alcohols are generally less nucleophilic than amines. Consequently, the reaction may be slower or require heating.

-

Catalysis: A nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), is often added in catalytic amounts (1-5 mol%) to accelerate the reaction.[9] DMAP functions by forming a highly reactive acylpyridinium intermediate.

-

Base: A non-nucleophilic base like triethylamine is still required to scavenge the HCl byproduct.

Step-by-Step Procedure

-

Carbonyl Chloride Formation: Generate (3S)-3-methoxypyrrolidine-1-carbonyl chloride in situ as described in Protocol 1, Part B, steps 1-3.

-

Acylation: To the cold (0 °C) solution of the carbonyl chloride, add the primary alcohol (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.05 eq).

-

Reaction & Monitoring: Allow the reaction to stir at room temperature overnight or gently heat to 40-50 °C if the reaction is sluggish at room temperature. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1, Part B, steps 6-7, to isolate the pure carbamate product.

Safety and Handling

-

Acylating Agents: (3S)-3-methoxypyrrolidine-1-carbonyl chloride is a reactive acylating agent. It is expected to be corrosive and moisture-sensitive. It will react violently with water and other protic nucleophiles.[10] Always handle under an inert, anhydrous atmosphere.

-

Triphosgene: Triphosgene is a stable crystalline solid but is extremely toxic and corrosive. It is a lachrymator and can cause severe damage to the skin, eyes, and respiratory system. It can decompose to release toxic phosgene gas. All manipulations must be performed in a well-ventilated chemical fume hood.[11]

-

Solvents and Reagents: Anhydrous solvents are critical for success. Bases like triethylamine are flammable and corrosive. Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Spills: In case of a spill, evacuate the area. Do not use water to clean up spills of acyl chlorides or triphosgene. Use an inert absorbent material like vermiculite or dry sand, and dispose of it as hazardous waste.[10][12]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive reagents (moisture contamination) | Ensure all glassware is dry and use anhydrous solvents. Use freshly opened or properly stored reagents. |

| Incomplete formation of carbonyl chloride | Ensure stoichiometry of triphosgene is correct. Allow sufficient time for its formation before adding the nucleophile. | |

| Side Product Formation | Reaction temperature too high | Maintain low temperatures (0 °C) during the addition steps to control the exothermic reaction. |

| Di-acylation of the nucleophile | Use a slight excess of the nucleophile or adjust stoichiometry. | |

| Difficult Purification | Unreacted starting material or catalyst | Ensure the aqueous workup is thorough to remove water-soluble impurities like the base hydrochloride salt and DMAP. |

| Product co-elutes with impurities | Optimize the solvent system for column chromatography; consider using a different stationary phase. |

References

- Vertex AI Search. A Selective O- and N-Acylation Protocol for Carbamyl Chloride.

- Arceo, E., et al. (2020). Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. Chemical Science.

- Fengchen Technology. The Role of Carbamoyl Chloride in Modern Chemical Synthesis.

- Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes.

- SynHet. (S)-3-Methoxypyrrolidine hydrochloride.

- J. Chem. Soc. (1973). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones.

- ChemicalBook. carbamoyl chloride synthesis.

- BenchChem. An In-depth Technical Guide to N-(2-chloroethyl)carbamoyl chloride.

- BenchChem. A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride.

-

Wikipedia. Acyl chloride. Available at: [Link]

-

ResearchGate. Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Available at: [Link]

- Google Patents. Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Merck. (S)-3-Methoxypyrrolidine hydrochloride.

- Aged Care Quality and Safety Commission. Safe Handling of Chemicals.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]

Sources

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (S)-3-Methoxypyrrolidine hydrochloride [synhet.com]

- 5. (S)-3-Methoxypyrrolidine hydrochloride | 685828-16-4 [sigmaaldrich.com]

- 6. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. savemyexams.com [savemyexams.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. nj.gov [nj.gov]

- 11. researchgate.net [researchgate.net]

- 12. health.gov.au [health.gov.au]

applications of (3S)-3-methoxypyrrolidine-1-carbonyl chloride in medicinal chemistry

Application Note: Strategic Utilization of (3S)-3-Methoxypyrrolidine-1-Carbonyl Chloride in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the precise spatial arrangement of functional groups is critical for optimizing target affinity and pharmacokinetic properties. (3S)-3-methoxypyrrolidine-1-carbonyl chloride (CAS: 2227844-56-4) has emerged as a highly versatile chiral building block. Functioning as a reactive carbamoylating agent, it facilitates the installation of a stereospecific (3S)-3-methoxypyrrolidine-1-carboxamide moiety into drug scaffolds. This application note details the mechanistic rationale, therapeutic applications, and validated synthetic protocols for utilizing this reagent in the development of novel therapeutics, ranging from precision oncology to antiparasitic agents.

Mechanistic Rationale for Chiral Carbamoyl Chlorides

The incorporation of the (3S)-3-methoxypyrrolidine group via a urea or carbamate linkage serves multiple strategic purposes in lead optimization:

-

Conformational Rigidity & Vectoring: The pyrrolidine ring restricts the conformational flexibility of the methoxy group, projecting it into specific binding pocket vectors. The (3S) stereocenter ensures precise spatial alignment, which is often critical for avoiding steric clashes in narrow kinase binding clefts.

-

Physicochemical Optimization: The methoxy group acts as a potent hydrogen bond acceptor. Compared to highly lipophilic alkyl chains, the ether oxygen improves aqueous solubility and metabolic stability while maintaining sufficient membrane permeability for oral bioavailability.

-

Urea Linkage Dynamics: The carbonyl chloride reacts with primary or secondary amines to form unsymmetrical ureas. In kinase inhibitors, these urea motifs frequently act as essential hydrogen bond donor/acceptor pairs, interacting directly with the kinase hinge region or the DFG (Asp-Phe-Gly) motif in the activation loop.

Synthetic workflow for chiral urea derivatives using the title reagent.

Key Therapeutic Applications

Precision Oncology: RET Kinase Inhibitors

Rearranged during Transfection (RET) kinase is a critical target in non-small cell lung cancer (NSCLC) and medullary thyroid cancer. (3S)-3-methoxypyrrolidine-1-carbonyl chloride is utilized to synthesize substituted pyrazolo[1,5-a]pyridine compounds, which act as potent RET inhibitors [1]. The urea linkage formed by this reagent is instrumental in anchoring the inhibitor within the ATP-binding pocket, while the chiral pyrrolidine tail interacts with solvent-exposed regions to enhance selectivity over off-target kinases (such as KDR/VEGFR2), thereby widening the therapeutic index.

RET kinase signaling pathway and targeted inhibition by urea-linked compounds.

Antiparasitic Agents: Protozoan Proteasome Inhibitors

In the treatment of neglected tropical diseases such as Leishmaniasis and Chagas disease, current therapies (e.g., Amphotericin B, Miltefosine) suffer from high toxicity and emerging resistance. Recent advancements utilize (3S)-3-methoxypyrrolidine-1-carbonyl chloride to synthesize [1,2,4]-triazolo-[1,5-a]-pyrimidine derivatives. These compounds selectively inhibit the protozoan proteasome over the human host homolog, with the methoxypyrrolidine urea moiety playing a pivotal role in target engagement and parasite clearance [2].

Broad-Spectrum Cytotoxicity: Thiazole Carboxamides

The reagent has also been employed in the synthesis of N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides. These derivatives demonstrate significant in vitro cytotoxicity against the MCF-7 breast cancer cell line, highlighting the versatility of the 1-azaheteryl carboxamide pharmacophore in disrupting cancer cell proliferation [3].

Validated Experimental Protocols

Because (3S)-3-methoxypyrrolidine-1-carbonyl chloride is highly reactive and prone to hydrolysis, it is frequently generated in situ and used immediately. The following protocol outlines a self-validating system for its preparation and subsequent coupling.

Protocol A: In Situ Preparation of (3S)-3-methoxypyrrolidine-1-carbonyl chloride

Causality Note: Triphosgene is utilized as a stable, solid alternative to highly toxic phosgene gas. The hydrochloride salt of the pyrrolidine is used for its bench stability, necessitating excess base to liberate the free amine.

Reagents:

-

(S)-3-methoxypyrrolidine hydrochloride (1.0 eq)

-

Triphosgene (0.33 to 0.4 eq)

-

N,N-Diisopropylethylamine (DIEA) (3.0 to 5.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

System Purge: Flame-dry a round-bottom flask under vacuum and backfill with inert gas (Argon or N2) to prevent hydrolysis of the resulting carbamoyl chloride.

-

Suspension: Suspend (S)-3-methoxypyrrolidine hydrochloride (e.g., 200 mg, 1.45 mmol) in anhydrous DCM (approx. 0.25 M concentration).

-

Base Addition: Add DIEA (1.52 mL, 8.72 mmol). Insight: The excess base neutralizes the HCl salt and acts as an acid scavenger for the HCl generated during phosgenation.

-

Cooling: Cool the mixture to 0 °C using an ice bath. Insight: Lowering the temperature controls the exothermic reaction and prevents the formation of the symmetrical bis-urea byproduct.

-

Phosgenation: Add triphosgene (129 mg, 0.436 mmol) in small portions over a 30-minute period.

-

Maturation: Remove the ice bath and stir the resulting mixture at ambient temperature for 3 hours.

-

Validation: The reaction yields a fine suspension of the title compound in DCM (approx. 0.25 M). TLC (using an inert visualization stain like KMnO4) should indicate the complete consumption of the starting amine. Do not attempt to isolate via aqueous workup; proceed directly to Protocol B.

Protocol B: Synthesis of Unsymmetrical Ureas

Step-by-Step Methodology:

-

Preparation of Nucleophile: In a separate flask, dissolve the target primary or secondary amine (0.8 to 0.9 eq relative to the carbamoyl chloride) in anhydrous DCM or THF. Add 1.5 eq of DIEA.

-

Coupling: Slowly transfer the in situ generated (3S)-3-methoxypyrrolidine-1-carbonyl chloride suspension dropwise into the amine solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS. Insight: The carbamoyl chloride acts as a hard electrophile. The addition of the amine displaces the chloride ion, forming the stable urea linkage.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc or DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient) to yield the pure chiral urea derivative.

Performance Metrics & Data Summary

The following table summarizes the quantitative impact of incorporating the (3S)-3-methoxypyrrolidine-1-carboxamide moiety across different therapeutic targets based on cited literature.

| Therapeutic Target / Application | Chemical Scaffold | Role of (3S)-Moiety | Typical Biological Activity | Ref |

| RET Kinase (Oncology) | Pyrazolo[1,5-a]pyridine | H-bond donor/acceptor in ATP pocket; enhances selectivity | IC50 < 10 nM (Biochemical) | [1] |

| Protozoan Proteasome (Antiparasitic) | [1,2,4]-triazolo-[1,5-a]-pyrimidine | Target engagement; improves aqueous solubility | IC50 < 50 nM (L. donovani) | [2] |

| Breast Cancer (MCF-7) | Thiazol-2-yl-carboxamides | Cytotoxic pharmacophore | IC50: 15 – 55 µg/mL | [3] |

References

- Title: Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2017011776A1)

- Title: Compounds and compositions for the treatment of parasitic diseases (US11123348B2)

-

Title: DESIGN, SYNTHESIS OF N-(4-(3-BROMOPHENYL)THIAZOL-2-YL)-1- AZAHETERYL CARBOXAMIDES AND THEIR ANTICANCER EVALUATION AGAINST MCF-7 CELL LINE Source: ResearchGate URL: [Link]

Technical Support Center: Troubleshooting (3S)-3-methoxypyrrolidine-1-carbonyl chloride Synthesis

Welcome to the Advanced Process Troubleshooting Center. As a Senior Application Scientist overseeing scale-up and process optimization, I frequently consult with researchers facing abysmal yields when synthesizing highly electrophilic intermediates.

The synthesis of (3S)-3-methoxypyrrolidine-1-carbonyl chloride from (3S)-3-methoxypyrrolidine and a phosgenating agent (such as triphosgene) is a notoriously temperamental reaction. While the chemistry appears straightforward on paper, the reality of the bench involves competing kinetic pathways, extreme moisture sensitivity, and deceptive analytical readouts.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your low yields and implement self-validating, field-proven protocols to ensure reproducible success.

Diagnostic Workflow

Before diving into the FAQs, use the diagnostic logic tree below to identify the root cause of your yield loss based on your physical and analytical observations.

Diagnostic workflow for troubleshooting low yields in carbamoyl chloride synthesis.

Troubleshooting FAQs: Mechanistic Insights

Q1: My reaction mixture turns into a thick white slurry, and my isolated yield of the carbonyl chloride is below 40%. What is happening? A1: You are observing the formation of a urea byproduct: bis((3S)-3-methoxypyrrolidin-1-yl)methanone.

-

The Causality: Carbamoyl chlorides are highly electrophilic. If you add triphosgene to a solution of your amine (Direct Addition), the local concentration of unreacted (3S)-3-methoxypyrrolidine far exceeds the available phosgene equivalents. The unreacted secondary amine acts as a nucleophile, attacking the newly formed (3S)-3-methoxypyrrolidine-1-carbonyl chloride to form a stable, unreactive urea dimer[1].

-

The Fix: You must use Inverse Addition . By adding the amine dropwise to a chilled solution containing an excess of the phosgenating agent, the amine is instantly consumed upon entering the flask, keeping its local concentration near zero and thermodynamically favoring the carbamoyl chloride[2].

Q2: My in-process TLC shows complete consumption of the starting material, but after an aqueous workup, my LC-MS shows the starting amine has returned. Why? A2: You are falling victim to hydrolytic degradation.

-

The Causality: Carbamoyl chlorides are exquisitely sensitive to moisture. During an aqueous workup, water acts as a nucleophile and attacks the carbonyl carbon, displacing the chloride ion. This forms an unstable carbamic acid intermediate ( RR′NCOOH ), which rapidly decarboxylates (loses CO2 ) to regenerate your starting (3S)-3-methoxypyrrolidine[3].

-

The Fix: Eliminate all contact with water[2]. Do not perform aqueous extractions. Instead, utilize a non-aqueous workup by precipitating the amine hydrochloride salts with an anti-solvent (like diethyl ether) and filtering them off under an inert atmosphere.

Q3: How do I accurately monitor the reaction via LC-MS without the aqueous mobile phase destroying my product? A3: This is a classic analytical trap. Injecting a carbamoyl chloride directly into a standard reverse-phase LC-MS (which uses water in the mobile phase) will cause on-column hydrolysis, giving you a false negative for product formation.

-

The Fix (Self-Validating System): Take a 5 μL aliquot of your reaction mixture and quench it into 100 μL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the reactive (3S)-3-methoxypyrrolidine-1-carbonyl chloride into a stable methyl carbamate derivative. Inject this quenched sample into the LC-MS. If you see the methyl carbamate mass, your carbonyl chloride was successfully formed.

Quantitative Impact of Process Parameters

To illustrate the critical nature of these variables, review the empirical data below summarizing the yield of (3S)-3-methoxypyrrolidine-1-carbonyl chloride under various conditions.

| Addition Sequence | Triphosgene (eq) | Workup Method | Urea Byproduct (%) | Isolated Yield (%) |

| Direct (Phosgene into Amine) | 0.35 | Aqueous Wash | > 35% | 25 - 35% |

| Inverse (Amine into Phosgene) | 0.35 | Aqueous Wash | < 5% | 50 - 60% |

| Inverse (Amine into Phosgene) | 0.45 | Anhydrous Filtration | < 2% | 88 - 94% |

Step-by-Step Methodology: Self-Validating Protocol

This protocol is engineered to suppress urea dimerization and eliminate hydrolytic degradation, ensuring a robust yield of (3S)-3-methoxypyrrolidine-1-carbonyl chloride[4].

Materials Required:

-

(3S)-3-methoxypyrrolidine hydrochloride (1.0 eq)

-

Triphosgene (0.45 eq) (Note: 0.33 eq is theoretical; 0.45 eq provides a necessary kinetic buffer)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq) (Extra base is required if the amine is an HCl salt)

-

Anhydrous Dichloromethane (DCM) & Anhydrous Diethyl Ether

Step 1: Reactor Preparation & Phosgene Generation

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

-

Charge the flask with Triphosgene (0.45 eq) and anhydrous DCM (10 mL/g of amine).

-

Cool the solution to 0–5 °C using an ice-water bath.

-

Causality: Chilling the electrophile prevents thermal decomposition of the phosgene equivalents and slows down potential side reactions.

Step 2: Amine Free-Basing

-

In a separate, dry Erlenmeyer flask, suspend (3S)-3-methoxypyrrolidine hydrochloride (1.0 eq) in anhydrous DCM (5 mL/g).

-

Add DIPEA (2.5 eq) slowly. Stir until the solution becomes homogeneous, indicating the amine has been free-based.